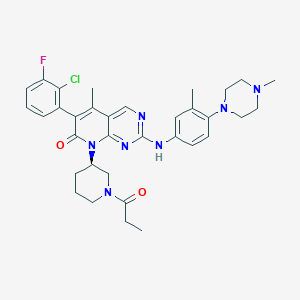

EGFR mutant-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H39ClFN7O2 |

|---|---|

Molecular Weight |

632.2 g/mol |

IUPAC Name |

6-(2-chloro-3-fluorophenyl)-5-methyl-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-8-[(3R)-1-propanoylpiperidin-3-yl]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C34H39ClFN7O2/c1-5-29(44)42-13-7-8-24(20-42)43-32-26(22(3)30(33(43)45)25-9-6-10-27(36)31(25)35)19-37-34(39-32)38-23-11-12-28(21(2)18-23)41-16-14-40(4)15-17-41/h6,9-12,18-19,24H,5,7-8,13-17,20H2,1-4H3,(H,37,38,39)/t24-/m1/s1 |

InChI Key |

REZLHNFSSBBSFC-XMMPIXPASA-N |

Isomeric SMILES |

CCC(=O)N1CCC[C@H](C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |

Canonical SMILES |

CCC(=O)N1CCCC(C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Inhibitors Targeting Mutant Epidermal Growth factor Receptor (EGFR)

Disclaimer: No publicly available scientific literature was identified for a specific molecule designated "EGFR mutant-IN-1". This guide, therefore, provides a comprehensive overview of the general mechanism of action for inhibitors targeting oncogenic mutant forms of the Epidermal Growth Factor Receptor (EGFR), based on established principles in the field. This document is intended for researchers, scientists, and drug development professionals.

The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[1] In normal physiology, EGFR activation is tightly controlled by the binding of its cognate ligands, which triggers receptor dimerization and subsequent activation of its intracellular kinase domain.[2][3] However, in several cancers, particularly non-small cell lung cancer (NSCLC), somatic mutations in the EGFR gene lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled tumor growth.[4][5] These mutant EGFR proteins have become critical therapeutic targets.

The Molecular Basis of Mutant EGFR Activation

Wild-type EGFR exists in an inactive state, and its activation is driven by ligand binding, which promotes the formation of an asymmetric dimer between two EGFR kinase domains.[6] In this arrangement, one kinase domain acts as an "acceptor" and the other as a "donor," leading to the activation of the acceptor kinase.[6]

Oncogenic mutations, such as the L858R point mutation or exon 19 deletions, alter the conformational landscape of the EGFR kinase domain.[2][3] These mutations destabilize the inactive conformation and lower the energy barrier for receptor dimerization and activation.[2][3] The result is a constitutively active kinase that chronically signals to downstream pathways, even in the absence of a ligand.[4][5] Interestingly, some mutant forms of EGFR, like EGFRvIII, preferentially activate specific downstream pathways, such as the PI3K/AKT pathway, over others like the MAPK pathway.[4]

Core Signaling Pathways Activated by Mutant EGFR

The constitutive kinase activity of mutant EGFR leads to the persistent activation of several key downstream signaling cascades that are central to cancer cell biology.[1]

-

RAS/RAF/MAPK Pathway: This pathway is crucial for cell proliferation, invasion, and metastasis. Activated EGFR recruits adaptor proteins like GRB2 and SHC, which in turn activate RAS. This initiates a phosphorylation cascade through RAF and the MAP kinases (ERK).[1]

-

PI3K/AKT Pathway: This is a major driver of cell survival and anti-apoptotic signals. Activated EGFR stimulates the phosphatidylinositol 3-kinase (PI3K), leading to the activation of AKT, which then phosphorylates numerous substrates to inhibit apoptosis and promote cell survival.[1][4]

-

JAK/STAT Pathway: This pathway is also implicated in cell survival through the activation of transcription factors (STATs) that regulate the expression of pro-survival genes.[1]

Below is a diagram illustrating these core signaling pathways.

References

- 1. myadlm.org [myadlm.org]

- 2. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]

- 3. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]

- 4. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism for activation of mutated epidermal growth factor receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Rociletinib (CO-1686): A Mutant-Selective EGFR Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted therapies for non-small cell lung cancer (NSCLC) has been marked by the challenge of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The emergence of the T790M "gatekeeper" mutation renders first- and second-generation EGFR inhibitors ineffective. This guide details the discovery and synthesis of rociletinib (formerly CO-1686), a third-generation, irreversible EGFR TKI designed to selectively target activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. We provide a comprehensive overview of its mechanism of action, a plausible synthetic route, detailed experimental protocols for its evaluation, and a summary of its inhibitory activity.

Discovery and Rationale

Patients with NSCLC harboring activating mutations in EGFR, such as exon 19 deletions and the L858R point mutation, initially show significant response to first-generation TKIs like erlotinib and gefitinib. However, the majority of these patients eventually develop resistance, with the T790M mutation in exon 20 being the cause in over half of the cases. This mutation increases the ATP affinity of the kinase domain, reducing the efficacy of ATP-competitive inhibitors.

Rociletinib (CO-1686) was developed as a mutant-selective, irreversible inhibitor to overcome this resistance.[1] It is a 2,4-diaminopyrimidine derivative that was designed to form a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR.[2] This covalent modification allows for potent and sustained inhibition of the enzyme. A key feature of rociletinib is its selectivity for mutant forms of EGFR over the wild-type receptor, which is attributed to the specific interactions of its chemical moieties with the mutated kinase domain.[3] This selectivity profile is intended to minimize the on-target toxicities, such as skin rash and diarrhea, that are associated with the inhibition of wild-type EGFR.[1]

Mechanism of Action

Rociletinib's mechanism of action is centered on its ability to act as an irreversible inhibitor of mutant EGFR. The molecule contains a reactive acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of EGFR.[2] This covalent interaction is crucial for its high potency against the T790M mutant. The aminopyrimidine core of rociletinib forms hydrogen bonds with the hinge residue Met793, and the trifluoromethyl group engages in a hydrophobic interaction with the mutant gatekeeper residue, Met790.[3] This binding mode is highly specific for the mutant form of the enzyme, leading to a significant reduction in its kinase activity and the subsequent inhibition of downstream signaling pathways that drive tumor growth and survival.

Synthesis of Rociletinib (CO-1686)

While the precise, step-by-step industrial synthesis of rociletinib is proprietary, a plausible synthetic route can be constructed based on published patents and related chemical literature. The core of the synthesis involves the construction of the 2,4-diaminopyrimidine scaffold followed by the introduction of the side chains. A likely approach involves the condensation of a pyrimidine-based intermediate with a substituted aniline, followed by further functionalization to introduce the acrylamide warhead.

A potential synthetic scheme is as follows:

Step 1: Synthesis of the Pyrimidine Core Intermediate

The synthesis can commence with the condensation of 5-(trifluoromethyl)uracil with 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline. This reaction forms the central 2-aminopyrimidinone ring system.

Step 2: Halogenation of the Pyrimidine Core

The resulting pyrimidinone is then subjected to a halogenation reaction, for instance, using a chlorinating agent like phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a more reactive chloro group.

Step 3: Amination with the Phenylenediamine Linker

The chlorinated pyrimidine intermediate is then coupled with a protected m-phenylenediamine derivative through a nucleophilic aromatic substitution reaction.

Step 4: Deprotection and Acryloylation

Finally, the protecting group on the phenylenediamine moiety is removed, and the resulting free amine is acylated with acryloyl chloride to install the reactive acrylamide "warhead," yielding rociletinib.

Quantitative Data

The inhibitory activity of rociletinib has been evaluated against various forms of EGFR. The following table summarizes key quantitative data from in vitro assays.

| Target | Assay Type | Metric | Value | Reference |

| EGFR L858R/T790M | Cell-free | Kᵢ | 21.5 nM | [4][5] |

| EGFR WT | Cell-free | Kᵢ | 303.3 nM | [4][5] |

| EGFR L858R/T790M | Enzyme Activity | IC₅₀ | 0.04 µM | [3] |

| EGFR WT | Enzyme Activity | IC₅₀ | >10 µM | [3] |

| NCI-H1975 (L858R/T790M) | Cell Viability | GI₅₀ | 7-32 nM | [4] |

| H1975 (L858R/T790M) | Cell Viability | IC₅₀ | 0.20 ± 0.05 µM | [3] |

| H3255 (L858R) | Cell Viability | IC₅₀ | 0.50 ± 0.21 µM | [3] |

| H441 (WT) | Cell Viability | IC₅₀ | >2 µM | [3] |

| HCC827 (exon 19 del) | pEGFR | IC₅₀ | 187 nM | [4] |

| NCI-H1975 (L858R/T790M) | pEGFR | IC₅₀ | 62 nM | [4] |

Experimental Protocols

EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the manufacturer's instructions for the ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory effect of rociletinib on EGFR kinase activity.

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Rociletinib (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of rociletinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution.

-

Enzyme Addition: Add 2 µL of recombinant EGFR enzyme in kinase buffer to each well.

-

Substrate/ATP Mix Addition: Add 2 µL of a mixture of the poly(Glu,Tyr) substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the specific EGFR isoform.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-treated controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay and is used to determine the effect of rociletinib on the viability of cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975, HCC827, A549)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Rociletinib (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque-walled 96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of rociletinib in cell culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include DMSO-treated wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

-

Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent viability for each treatment condition relative to the DMSO-treated controls. Determine the GI₅₀ or IC₅₀ value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for evaluating inhibitor potency using a cell-based viability assay.

Covalent Inhibition Mechanism

Caption: Rociletinib forms an irreversible covalent bond with Cys797 in the EGFR kinase domain.

References

Unraveling the Target Specificity of EGFR Mutant-Selective Inhibitors: A Technical Guide

Introduction

The discovery of activating mutations within the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). These mutations, such as the L858R point mutation and exon 19 deletions, lead to constitutive activation of the EGFR signaling pathway, driving tumor cell proliferation and survival. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, their clinical utility is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, and by dose-limiting toxicities associated with the inhibition of wild-type (WT) EGFR. This has spurred the development of third-generation, mutant-selective EGFR inhibitors designed to potently inhibit activating and resistance mutations while sparing WT EGFR.

This technical guide provides an in-depth analysis of the target specificity of a paradigmatic third-generation EGFR inhibitor, Osimertinib (AZD9291). We will delve into its kinase selectivity profile, the experimental methodologies used to determine its potency and specificity, and the underlying molecular mechanisms of its action.

Target Specificity and Potency of Osimertinib

Osimertinib is an irreversible EGFR TKI that selectively targets both EGFR-TKI sensitizing mutations (L858R, exon 19 deletion) and the T790M resistance mutation.[1] Its specificity is a key attribute, contributing to its improved therapeutic window compared to earlier generation inhibitors.

Kinase Inhibition Profile

The selectivity of Osimertinib has been characterized through extensive in vitro kinase profiling against a broad panel of kinases. The data consistently demonstrates a high degree of selectivity for mutant forms of EGFR over WT EGFR.

| Target Kinase | IC50 (nM) | Fold Selectivity (vs. WT EGFR) |

| EGFR L858R/T790M | <1 | >200 |

| EGFR Exon 19 del/T790M | <1 | >200 |

| EGFR L858R | 12 | ~17 |

| EGFR Exon 19 del | 1 | ~200 |

| Wild-Type EGFR | 209 | 1 |

Table 1: Representative in vitro inhibitory concentrations (IC50) of Osimertinib against various EGFR genotypes. Data is compiled from publicly available sources and may vary based on specific assay conditions.

Cellular Activity

The potent and selective enzymatic activity of Osimertinib translates to its efficacy in cellular models of EGFR-mutant NSCLC.

| Cell Line | EGFR Status | GI50 (nM) |

| NCI-H1975 | L858R/T790M | 6 |

| PC-9 | Exon 19 del | 16 |

| A549 | Wild-Type | >1000 |

Table 2: Representative cellular growth inhibition (GI50) values for Osimertinib in NSCLC cell lines with different EGFR genotypes.

Experimental Protocols

The determination of target specificity and potency relies on a suite of well-defined biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay quantitatively measures the binding affinity of the inhibitor to the kinase of interest.

Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand ("tracer") for binding to the kinase. The kinase is tagged with an antibody labeled with a Europium (Eu) cryptate donor, and the tracer carries a fluorescent acceptor. Binding of the tracer to the kinase brings the donor and acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. Inhibition of this interaction by the test compound leads to a decrease in the TR-FRET signal.

Methodology:

-

Reagent Preparation: Recombinant kinase, Eu-labeled antibody, and fluorescent tracer are prepared in a suitable assay buffer.

-

Compound Dispensing: The test compound (e.g., Osimertinib) is serially diluted and dispensed into a 384-well microplate.

-

Kinase/Antibody Addition: A mixture of the kinase and the Eu-labeled antibody is added to the wells containing the compound and incubated.

-

Tracer Addition: The fluorescent tracer is added to all wells.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is read on a compatible plate reader at two different emission wavelengths.

-

Data Analysis: The ratio of the emission signals is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic model.

Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light produced is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cells (e.g., NCI-H1975, PC-9, A549) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., Osimertinib) and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Signal Detection: The luminescence is measured using a luminometer.

-

Data Analysis: The GI50 values are calculated by plotting the luminescence signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-EGFR Inhibition

This technique is used to assess the inhibition of EGFR autophosphorylation in cellular contexts.

Methodology:

-

Cell Treatment and Lysis: EGFR-mutant cells are treated with the inhibitor for a defined period. Subsequently, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A separate membrane can be probed with an antibody for total EGFR as a loading control.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: The band intensities are quantified to determine the extent of p-EGFR inhibition.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex biological and experimental processes involved in characterizing EGFR inhibitors.

Caption: EGFR signaling pathway and mechanism of Osimertinib inhibition.

Caption: Experimental workflow for a biochemical kinase inhibition assay.

Caption: Logical relationship of Osimertinib's selectivity for mutant vs. wild-type EGFR.

Conclusion

The target specificity of third-generation EGFR inhibitors like Osimertinib is a cornerstone of their clinical success. Through a combination of potent inhibition of activating and resistance-conferring EGFR mutations and a significantly lower affinity for wild-type EGFR, these agents achieve a wider therapeutic index. The rigorous application of biochemical and cellular assays is essential for quantifying this specificity and for the continued development of next-generation inhibitors that can overcome emerging resistance mechanisms.

References

The Kinetics of EGFR Inhibition: A Technical Guide to the Binding of Inhibitors to the L858R Mutant

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation. The L858R mutation in the kinase domain of EGFR is a common driver of non-small cell lung cancer (NSCLC), leading to constitutive activation of the receptor and uncontrolled cell division.[1] This has made the EGFR L858R mutant a key target for therapeutic intervention with tyrosine kinase inhibitors (TKIs). Understanding the binding kinetics of these inhibitors is paramount for the development of more effective and durable cancer therapies.

This technical guide provides an in-depth analysis of the binding kinetics of inhibitors to the EGFR L858R mutant. While specific kinetic data for "EGFR mutant-IN-1" is not publicly available, this guide will utilize data for gefitinib, a well-characterized first-generation TKI, as a representative example to illustrate the principles of inhibitor binding. We will delve into the quantitative data, detailed experimental protocols for its measurement, and the underlying signaling pathways.

Quantitative Binding Kinetics: Gefitinib and EGFR L858R

The interaction between an inhibitor and its target kinase can be quantified by its association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). These parameters provide a detailed picture of the inhibitor's binding affinity and residence time on the target.

| Inhibitor | Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Assay Method | Reference |

| Gefitinib | EGFR L858R | Not Reported | Not Reported | 2.6 | In vitro kinase assay | [1] |

| Gefitinib | Wild-Type EGFR | Not Reported | Not Reported | 53.5 | In vitro kinase assay | [1] |

Experimental Protocols

The determination of inhibitor binding kinetics relies on sophisticated biophysical and biochemical assays. The following are detailed methodologies for two commonly employed techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining k_on, k_off, and K_d values.

Experimental Workflow:

Figure 1. A streamlined workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance.

Detailed Methodology:

-

Ligand and Analyte Preparation:

-

Express and purify recombinant EGFR L858R kinase domain.

-

Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).[2]

-

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified EGFR L858R protein over the activated surface to achieve covalent immobilization via amine coupling.[2]

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Inject a range of inhibitor concentrations over the immobilized EGFR L858R surface at a constant flow rate.

-

Record the sensorgram, which plots the change in resonance units (RU) over time.

-

The association phase is monitored during the inhibitor injection, and the dissociation phase is monitored during the subsequent buffer flow.[2]

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

-

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a high-throughput method well-suited for determining inhibitor potency (IC_50) and can be adapted to study binding kinetics.[3][4]

Experimental Workflow:

References

- 1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. promega.com.cn [promega.com.cn]

- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

Structural Analysis of Epidermal Growth Factor Receptor (EGFR) Mutant-Inhibitor Complexes: A Technical Guide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural and functional analysis of complexes formed between mutant Epidermal Growth Factor Receptor (EGFR) and its inhibitors. EGFR, a receptor tyrosine kinase, is a critical target in oncology, particularly in non-small cell lung cancer (NSCLC). Mutations in the EGFR kinase domain can lead to its constitutive activation and are associated with sensitivity to tyrosine kinase inhibitors (TKIs). However, the emergence of secondary mutations often leads to drug resistance. Understanding the structural basis of these interactions is paramount for the development of next-generation inhibitors.

The Structural Landscape of the EGFR Kinase Domain

The EGFR kinase domain exists in a dynamic equilibrium between an active and an inactive conformation. Activating mutations, such as the L858R point mutation in exon 21 or deletions in exon 19, destabilize the inactive state, promoting a conformation that is more readily phosphorylated and signals downstream.[1][2][3] This shift also alters the ATP-binding pocket, the primary target for most EGFR TKIs.

The development of resistance is frequently driven by secondary mutations. The most common of these is the T790M "gatekeeper" mutation.[4][5][6][7][8] This mutation was initially thought to cause resistance by sterically hindering the binding of first-generation inhibitors like gefitinib and erlotinib. However, structural and biochemical studies revealed a more complex mechanism: the T790M mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[4][7][8]

Third-generation inhibitors, such as osimertinib, were designed to overcome T790M-mediated resistance by forming a covalent bond with Cys797.[9][10] Inevitably, resistance to these agents has emerged, often through a C797S mutation, which removes the cysteine residue required for covalent bond formation.[9][11][12]

Quantitative Analysis of Inhibitor Binding and Activity

The efficacy of an EGFR inhibitor is quantified by its binding affinity and its ability to inhibit kinase activity. This data is crucial for comparing the potency of different compounds against various EGFR mutants.

| Inhibitor | EGFR Mutant | IC₅₀ (nM) | Binding Affinity (Kd, nM) | Assay Type |

| Gefitinib | L858R | - | Low-nanomolar | Direct Binding |

| L858R/T790M | > 3000 | - | Growth Inhibition | |

| Afatinib | L858R | < 10 | - | Growth Inhibition |

| L858R/T790M | > 3000 | - | Growth Inhibition | |

| Osimertinib | L858R | < 10 | - | Growth Inhibition |

| L858R/T790M | < 30 | - | Growth Inhibition | |

| L858R/T790M/C797S | > 3000 | - | Growth Inhibition | |

| EAI045 | L858R/T790M | - | - | Allosteric Inhibitor |

| L858R/T790M/C797S | - | - | Allosteric Inhibitor |

Table 1: Comparative inhibitory activities (IC₅₀) and binding affinities of selected TKIs against common EGFR mutants. Data is compiled from multiple sources to illustrate general trends.[4][9][12][13]

Experimental Protocols for Structural and Functional Analysis

A multi-faceted experimental approach is required to fully characterize an EGFR mutant-inhibitor complex.

X-ray Crystallography

X-ray crystallography provides high-resolution atomic models of the protein-ligand complex, revealing detailed interactions in the binding pocket.

Detailed Methodology:

-

Protein Expression and Purification: The EGFR kinase domain (wild-type or mutant) is typically expressed in insect (e.g., Spodoptera frugiperda) or bacterial cells.[14][15] The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).

-

Crystallization: The purified protein is mixed with the inhibitor (e.g., "IN-1") and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop). A range of precipitants, buffers, and additives are tested to find conditions that yield well-ordered crystals.

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected on a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem, often by molecular replacement using a known EGFR structure. The resulting electron density map is used to build and refine the atomic model of the EGFR mutant-IN-1 complex.[15][16]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is increasingly used to study the structure of large, flexible proteins and complexes like the full-length EGFR, providing insights into its conformational dynamics upon ligand and inhibitor binding.[17][18][19]

Detailed Methodology:

-

Sample Preparation: The purified full-length EGFR mutant, reconstituted in a membrane-mimicking environment (e.g., nanodiscs, peptidiscs), is mixed with its ligand (e.g., EGF) and the inhibitor.[17][18][20]

-

Grid Freezing: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Acquisition: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of images ("micrographs") containing different views of the protein complex are collected.

-

Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs, classified into different conformational states, and computationally averaged to generate a high-resolution 3D reconstruction of the EGFR complex.[18][21]

Biochemical Kinase Assays

These in vitro assays measure the enzymatic activity of the EGFR kinase and its inhibition by a compound.

Detailed Methodology (Continuous-Read Fluorescence Assay): [22]

-

Reagents:

-

Procedure:

-

Pre-incubate the EGFR enzyme with varying concentrations of the inhibitor in a 384-well microtiter plate for 30 minutes at 27°C.[22]

-

Initiate the kinase reaction by adding a mixture of the ATP and peptide substrate.

-

Monitor the increase in fluorescence over time (e.g., every 71 seconds for 30-120 minutes) using a plate reader (λex360/λem485).[22]

-

-

Data Analysis:

-

Determine the initial reaction velocity from the slope of the linear phase of the progress curve.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[22]

-

Cell-Based Assays

Cell-based assays are critical for evaluating an inhibitor's efficacy in a more physiologically relevant context.

Detailed Methodology (Growth Inhibition/Proliferation Assay): [13]

-

Cell Lines: Use engineered cell lines (e.g., Ba/F3, MCF 10A) or cancer cell lines (e.g., H1975, HCC827) that express specific EGFR mutants.[13][22][23]

-

Procedure:

-

Data Analysis:

-

Normalize the luminescence signal to untreated controls.

-

Plot the percentage of viable cells against the inhibitor concentration to determine the IC₅₀ value.

-

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

EGFR Signaling and Inhibition

Caption: EGFR signaling pathway activated by mutation and targeted by an ATP-competitive inhibitor.

Workflow for Structural Analysis

Caption: General workflow for determining the 3D structure of an EGFR mutant-inhibitor complex.

Workflow for Inhibitor Characterization

Caption: A typical workflow for the preclinical characterization of a novel EGFR inhibitor.

References

- 1. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of the effect of activating mutations on the EGF receptor | eLife [elifesciences.org]

- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of EGFR T790M/C797S/V948R in complex with EAI045 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. A molecular mechanism for the generation of ligand-dependent differential outputs by the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A molecular mechanism for the generation of ligand-dependent differential outputs by the epidermal growth factor receptor | eLife [elifesciences.org]

- 19. Cryo-EM analyses of KIT and oncogenic mutants reveal structural oncogenic plasticity and a target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rcsb.org [rcsb.org]

- 21. Structure and dynamics of the EGFR/HER2 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. reactionbiology.com [reactionbiology.com]

Unveiling EGFR Mutant-IN-1: A Novel Probe in the Battle Against Resistant Lung Cancer

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC). EGFR Mutant-IN-1, a potent and selective inhibitor of mutated epidermal growth factor receptor (EGFR), represents a significant tool for researchers delving into the mechanisms of drug resistance and the development of next-generation therapeutics. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its novelty as a research compound.

Core Compound Specifications

| Property | Value |

| IUPAC Name | N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine |

| CAS Number | 1421372-66-8 |

| Molecular Formula | C₂₅H₃₁N₇O |

| Molecular Weight | 445.56 g/mol |

| Synonyms | Osimertinib analog, AZD9291 intermediate |

Introduction to the Novelty of this compound

This compound is a close structural analog of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of NSCLC with specific EGFR mutations.[1][2] Its novelty lies in its utility as a research tool and potential intermediate for the synthesis of novel EGFR inhibitors.[1][2] The core structure of this compound is designed to target the ATP-binding site of EGFR, with modifications aimed at achieving high potency and selectivity for mutant forms of the receptor over the wild-type (WT) form.[2] This selectivity is crucial for minimizing off-target effects and associated toxicities commonly observed with earlier generation EGFR inhibitors.

The primary targets of this class of inhibitors are activating mutations such as the L858R point mutation in exon 21 and deletions in exon 19, as well as the T790M "gatekeeper" resistance mutation in exon 20.[1][2] The T790M mutation is a major mechanism of acquired resistance to first- and second-generation EGFR TKIs.

Mechanism of Action: Targeting the ATP-Binding Site

As an analog of Osimertinib, this compound is designed to act as an irreversible inhibitor of mutant EGFR. This mechanism involves the formation of a covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the signaling pathways that drive tumor cell proliferation and survival.

Experimental Protocols

While specific experimental data for this compound is not extensively published, protocols for evaluating similar EGFR inhibitors are well-established. Researchers can adapt the following general methodologies to characterize the activity of this compound.

Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase mutants (e.g., L858R, Exon 19 deletion, T790M) and wild-type EGFR.

Methodology:

-

Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay (e.g., using [γ-³²P]ATP).

-

Recombinant human EGFR kinase domains (wild-type and mutant) are incubated with a peptide substrate and ATP.

-

A serial dilution of this compound is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines harboring specific EGFR mutations.

Methodology:

-

Culture NSCLC cell lines with known EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) and a cell line with wild-type EGFR.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

-

Determine the IC50 values for cell growth inhibition.

Western Blot Analysis of EGFR Signaling

Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in treated cells.

Methodology:

-

Treat EGFR-mutant cell lines with this compound at various concentrations for a defined period (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizing the Scientific Context

To better understand the role and development context of this compound, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor characterization.

References

Preclinical Evaluation of a Novel Mutant-Selective EGFR Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted therapies against activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for a subset of non-small cell lung cancer (NSCLC) patients. However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors with selectivity for these mutant forms over wild-type (WT) EGFR. This guide provides a comprehensive overview of the preclinical evaluation of a representative, potent, and irreversible mutant-selective EGFR inhibitor, herein referred to as EGFR Mutant-IN-1. We detail the critical in vitro and in vivo assays, present exemplary data in structured tables, and provide standardized experimental protocols to guide the preclinical assessment of similar compounds. Furthermore, we visualize key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying biology and experimental design.

Introduction

The EGFR signaling pathway plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene, such as the L858R point mutation in exon 21 and in-frame deletions in exon 19, lead to constitutive kinase activity and are key drivers in a significant portion of NSCLC cases.[2][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, their effectiveness is often limited by the development of acquired resistance, with the T790M mutation accounting for approximately 60% of cases.[2] This has spurred the development of third-generation inhibitors designed to potently inhibit EGFR harboring both activating and T790M resistance mutations while sparing WT EGFR to minimize dose-limiting toxicities.[4] This document outlines the essential preclinical studies required to characterize the efficacy and selectivity of a novel mutant-selective EGFR inhibitor, this compound.

Mechanism of Action

This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This mechanism of action provides potent and sustained inhibition of mutant EGFR. The selectivity for mutant EGFR over WT EGFR is achieved through the exploitation of conformational changes in the kinase domain induced by the activating and resistance mutations.

Signaling Pathway

Upon ligand binding, wild-type EGFR dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][5] Activating mutations lead to ligand-independent dimerization and constitutive activation of these pathways.[6][7] this compound selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling and inducing apoptosis in cancer cells dependent on these mutations.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of the effect of activating mutations on the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural differences between wild type and double mutant EGFR modulated by third-generation kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor Microenvironment Landscapes Supporting EGFR-mutant NSCLC Are Modulated at the Single-cell Interaction Level by Unesbulin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of EGFR Mutant-IN-1 for Exon 19 Deletions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) inhibitor, EGFR mutant-IN-1, with a specific focus on its selectivity for EGFR exon 19 deletions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to support research and development efforts in the field of oncology.

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated against various EGFR genotypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.

| Cell Line | EGFR Mutation Status | IC50 (nM) | Selectivity vs. Wild-Type |

| HCC827 | Exon 19 Deletion | 28 | ~100-fold |

| H1975 | L858R/T790M | 4 | >100-fold |

| Wild-Type EGFR | Wild-Type | Not explicitly quantified, but stated to be >100-fold less sensitive than L858R/T790M mutant. | 1 |

Core Concepts: Differentiated Signaling in EGFR Mutants

The differential sensitivity of EGFR exon 19 deletions and L858R mutations to tyrosine kinase inhibitors (TKIs) is an area of active investigation. Clinical observations suggest that patients with tumors harboring exon 19 deletions often exhibit a better prognosis and response to TKI therapy compared to those with the L858R mutation.[2][3] This variation is thought to stem from subtle but significant differences in the downstream signaling pathways activated by these two mutant forms of the receptor.

One key distinction lies in the activation of the PI3K/AKT signaling cascade, which is a critical pathway for cell survival and proliferation. Some studies suggest that exon 19 deletions may lead to a more profound and sustained activation of the PI3K/AKT pathway compared to the L858R mutation. This differential signaling may create a greater dependency on this pathway in exon 19 deletion-driven cancers, making them more susceptible to inhibitors that effectively shut down this signaling axis.

Furthermore, differences in the phosphorylation status of specific tyrosine residues on the EGFR itself have been observed. For instance, tyrosine 845 (Y845) has been reported to be more highly phosphorylated in L858R mutants, which may contribute to altered substrate specificity and differential sensitivity to TKIs.[2]

The following diagram illustrates the canonical EGFR signaling pathway and highlights the key downstream effectors, AKT and ERK, which are implicated in the differential signaling of exon 19 deletion and L858R mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's selectivity.

Biochemical Kinase Assay (Enzymatic Assay)

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR protein (wild-type and mutant forms). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant human EGFR (wild-type, exon 19 deletion, L858R)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer.

-

Add 5 µL of the enzyme/substrate master mix to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume will be 10 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Viability Assay

This protocol determines the effect of this compound on the viability of cancer cell lines with different EGFR mutation statuses. The MTS assay is a colorimetric method for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M, and a cell line with wild-type EGFR)

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear-bottom cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[1]

-

Western Blot Analysis of EGFR Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its key downstream signaling proteins, AKT and ERK.

Materials:

-

Cancer cell lines with relevant EGFR mutations

-

Serum-free cell culture medium

-

This compound

-

EGF (Epidermal Growth Factor)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to reach 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

-

Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C (for wild-type or less active mutants). For constitutively active mutants, EGF stimulation may not be necessary.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

The available data indicates that this compound is a potent inhibitor of EGFR, demonstrating significant selectivity for mutant forms, including exon 19 deletions, over wild-type EGFR. The enhanced sensitivity of exon 19 deletion-mutant cancers to TKIs, potentially due to their distinct downstream signaling profiles, provides a strong rationale for the development of selective inhibitors like this compound. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this and similar compounds, aiding in the advancement of targeted therapies for non-small cell lung cancer. Further investigation into the precise inhibitory activity against the L858R single mutant would provide a more complete understanding of the selectivity profile of this compound.

References

Methodological & Application

Application Notes and Protocols: EGFR Mutant-IN-1 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in tumorigenesis. Mutations in the EGFR gene can lead to its constitutive activation, driving cancer cell proliferation and survival. While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations, such as the formidable triple mutation (L858R/T790M/C797S), presents a significant clinical challenge. EGFR mutant-IN-1 is a potent and selective inhibitor targeting this triple mutant, offering a promising avenue for overcoming therapeutic resistance.

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds. Additionally, we present key quantitative data and a depiction of the relevant signaling pathway to facilitate a comprehensive understanding of its mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound and a related allosteric inhibitor, EAI001, against various forms of EGFR are summarized below. This data highlights the selectivity of these compounds for mutant forms of EGFR over the wild-type (WT) receptor.

| Compound | Target EGFR Variant | IC50 (nM) | Notes |

| This compound | L858R/T790M/C797S | 27.5 | Potent inhibition of the triple mutant.[1] |

| This compound | Wild-Type (WT) | >1000 | Demonstrates significant selectivity for the mutant over wild-type EGFR.[1] |

| EAI001 | L858R/T790M | 24 | A related allosteric inhibitor showing high potency against the double mutant.[2] |

| EAI001 | L858R | 750 | Reduced potency against the single activating mutation.[2] |

| EAI001 | T790M | 1700 | Further reduced potency against the single resistance mutation.[2] |

EGFR Signaling Pathway and Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and metastasis. Activating mutations in EGFR lead to ligand-independent activation of these pathways. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the EGFR L858R/T790M/C797S mutant and preventing its phosphorylation, thereby blocking downstream signaling.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines the steps for determining the in vitro inhibitory activity of this compound against a specific EGFR mutant using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Materials

-

Enzyme: Recombinant human EGFR (L858R/T790M/C797S)

-

Substrate: Poly(Glu, Tyr) 4:1

-

Inhibitor: this compound

-

Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

ADP

-

-

Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Plates: White, opaque 384-well or 96-well plates

-

Instrumentation: Plate-reading luminometer

Experimental Workflow

Caption: Experimental workflow for the this compound in vitro kinase assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.

-

Prepare the Kinase Reaction Buffer.

-

Prepare the Master Mix containing the EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), and ATP in the Kinase Reaction Buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically but can be started based on manufacturer recommendations (e.g., 5 nM EGFR, 5 µM substrate, 15 µM ATP).[2]

-

-

Kinase Reaction:

-

Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

To initiate the kinase reaction, add 4 µL of the Master Mix to each well.

-

For the "no enzyme" control, add the Master Mix without the EGFR enzyme.

-

Seal the plate and incubate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the average luminescence of the "no enzyme" control from all other readings to correct for background.

-

The inhibitory activity is calculated as a percentage of the positive control (DMSO-treated) after background subtraction.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

The provided protocol and supporting information offer a robust framework for the in vitro characterization of this compound and other potential inhibitors of EGFR mutants. The use of a luminescent-based assay, such as the ADP-Glo™ system, provides a sensitive and high-throughput method for determining inhibitor potency. The quantitative data and pathway diagrams further aid in understanding the compound's mechanism and selectivity, which are crucial for the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Potency of EGFR Mutant-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that regulates cell growth and division. Mutations in the EGFR gene can lead to its constitutive activation, a common driver of non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, presents a significant clinical challenge.

EGFR mutant-IN-1 is a potent and irreversible inhibitor that demonstrates high selectivity for EGFR mutants, particularly the L858R/T790M double mutant, over wild-type (WT) EGFR. This selectivity provides a therapeutic window to target cancer cells harboring these mutations while minimizing off-target effects on healthy cells. These application notes provide detailed protocols for assessing the potency of this compound in cell-based assays.

Data Presentation

The potency of this compound has been evaluated against various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |

| H1975 | L858R/T790M | 4 |

| HCC827 | exon 19 deletion | 28 |

This data indicates that this compound is highly potent against the double mutant L858R/T790M and also shows significant activity against cells with an exon 19 deletion.

Signaling Pathway

Mutant EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. This compound inhibits the kinase activity of mutant EGFR, thereby blocking these downstream signals.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol outlines the determination of the IC50 value of this compound using a colorimetric cell viability assay such as MTS or MTT. These assays measure the metabolic activity of viable cells.

Workflow for Cell Viability Assay

Materials:

-

NSCLC cell lines (e.g., H1975, HCC827)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound

-

DMSO (for stock solution)

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).

-

-

Cell Treatment:

-

Remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Incubate for 72 hours at 37°C.

-

-

MTS/MTT Assay:

-

For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the inhibitor concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

-

Western Blot Analysis for EGFR Phosphorylation

This protocol is to confirm the inhibitory effect of this compound on EGFR signaling by assessing the phosphorylation status of EGFR and its downstream targets like AKT and ERK.

Workflow for Western Blot Analysis

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

6-well plates

-

This compound

-

EGF (optional)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

For some cell lines with low basal EGFR activity, you may need to stimulate with EGF (e.g., 50-100 ng/mL) for 10-15 minutes before lysis.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and a loading control (e.g., GAPDH). A decrease in the ratio of phosphorylated protein to total protein indicates successful inhibition by this compound.

-

Application Notes and Protocols for EGFR Mutant-IN-1 in NSCLC Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of EGFR mutant-IN-1, a representative potent and selective inhibitor of epidermal growth factor receptor (EGFR) mutations, in non-small cell lung cancer (NSCLC) xenograft models. Due to the limited publicly available data for a compound specifically named "this compound," this document leverages established methodologies and representative data from preclinical studies of well-characterized selective EGFR mutant inhibitors.

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the pathogenesis of NSCLC.[1][2] Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive activation of downstream pro-survival pathways, including the PI3K/Akt and MAPK pathways, driving tumorigenesis.[1][3] EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone of targeted therapy for EGFR-mutant NSCLC. However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has limited the efficacy of early-generation TKIs.[2][4]

This compound is presented here as a representative third-generation EGFR inhibitor designed to selectively target common activating mutations as well as the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity. This document outlines the necessary protocols for evaluating the in vivo efficacy of such an inhibitor using NSCLC xenograft models.

Data Presentation

In Vitro Activity of a Representative EGFR Mutant Inhibitor

The following table summarizes the in vitro potency of a representative EGFR mutant-selective inhibitor against various EGFR genotypes.

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |

| PC-9 | Exon 19 deletion | 15 |

| H1975 | L858R, T790M | 30 |

| A549 | Wild-Type | > 5000 |

| H358 | Wild-Type | > 5000 |

Data is representative and compiled from preclinical studies of potent, selective EGFR mutant inhibitors.

In Vivo Efficacy in NSCLC Xenograft Models

This table presents representative tumor growth inhibition data for a selective EGFR mutant inhibitor in NSCLC xenograft models.

| Xenograft Model | EGFR Mutation | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| PC-9 | Exon 19 deletion | Vehicle | Daily | 0 |

| EGFR Mutant Inhibitor (25 mg/kg) | Daily | 85 | ||

| H1975 | L858R, T790M | Vehicle | Daily | 0 |

| EGFR Mutant Inhibitor (50 mg/kg) | Daily | 78 |

Data is representative and compiled from preclinical studies of potent, selective EGFR mutant inhibitors.

Experimental Protocols

Cell Culture for Xenograft Implantation

-

Cell Line Selection : Choose human NSCLC cell lines with well-characterized EGFR mutation status. For example, PC-9 (Exon 19 deletion) and H1975 (L858R and T790M mutations).

-

Culture Conditions : Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvest : When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

-

Cell Viability and Counting : Perform a trypan blue exclusion assay to ensure cell viability is >95%. Count the cells using a hemocytometer.

-

Resuspension : Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice until injection.

NSCLC Xenograft Model Establishment

-

Animal Model : Use female athymic nude mice (6-8 weeks old). Allow the mice to acclimatize for at least one week before any experimental procedures.

-

Subcutaneous Implantation : Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring : Monitor the mice for tumor formation. Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization : Once the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Drug Formulation and Administration

-

Vehicle Preparation : Prepare a vehicle solution appropriate for the inhibitor's solubility. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Inhibitor Formulation : On each treatment day, prepare a fresh suspension of the EGFR mutant inhibitor in the vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).

-

Administration : Administer the formulated inhibitor or vehicle to the mice via oral gavage once daily. The volume of administration is typically 10 mL/kg body weight.

-

Treatment Duration : Continue the treatment for a predetermined period, for example, 21 days, or until the tumors in the control group reach a specified endpoint volume.

Efficacy Evaluation and Endpoint Analysis

-

Tumor Volume Measurement : Continue to measure tumor volumes twice weekly throughout the study.

-

Body Weight Monitoring : Record the body weight of each mouse twice weekly as an indicator of toxicity.

-

Endpoint : At the end of the study, euthanize the mice. Excise the tumors and record their final weight.

-

Data Analysis : Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.

-